molecular formula C26H25N3O4S B11088280 Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate

Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate

Cat. No.: B11088280
M. Wt: 475.6 g/mol
InChI Key: MSECRYXPQJVHLD-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate is a chemical compound with the following structural formula:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}C13​H18​N2​O2​

It consists of an acridine moiety (a fused aromatic ring system) linked to a piperazine ring via a sulfonamide group. The benzoate ester provides the ethyl group. This compound exhibits interesting pharmacological properties and has been studied for various applications.

Preparation Methods

Synthetic Routes::

    Sulfonamide Formation:

Industrial Production:: Industrial-scale production methods typically involve the above synthetic steps, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate can undergo oxidation reactions.

    Reduction: Reduction of the sulfonamide group may be achieved using sodium triacetoxyborohydride.

    Substitution: The ester group can be substituted under appropriate conditions.

Common Reagents::

    Triethylamine (TEA): Used as a base in the sulfonamide formation step.

    Sodium Triacetoxyborohydride: Reducing agent for the sulfonamide reduction.

    Ethyl Bromobenzoate: Reactant for esterification.

Major Products:: The major product is the desired this compound.

Scientific Research Applications

    Medicine: Investigated for potential antitumor and antimicrobial properties.

    Biology: Used as a fluorescent probe due to the acridine moiety.

    Chemistry: Employed in synthetic chemistry as a building block.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets, potentially affecting DNA or protein function. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds:

Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate stands out due to its unique acridine-piperazine-sulfonamide structure.

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl 4-(4-acridin-9-ylpiperazin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C26H25N3O4S/c1-2-33-26(30)19-11-13-20(14-12-19)34(31,32)29-17-15-28(16-18-29)25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3

InChI Key

MSECRYXPQJVHLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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